![molecular formula C31H38N6O12 B611046 Suc-tyr-val-ala-asp-pna CAS No. 208264-84-0](/img/structure/B611046.png)
Suc-tyr-val-ala-asp-pna
Overview
Description
Suc-Tyr-Val-Ala-Asp-pNA, also known as Suc-YVAD-pNA, is a chromogenic caspase-1 substrate . It is a synthetic peptide consisting of six amino acids.
Molecular Structure Analysis
The molecular structure of this compound contains a total of 88 bonds, including 50 non-H bonds, 21 multiple bonds, 18 rotatable bonds, 9 double bonds, 12 aromatic bonds, 2 six-membered rings, 2 aliphatic carboxylic acids, 5 aliphatic secondary amides, 1 aromatic nitro group, 2 hydroxyl groups, and 1 aromatic hydroxyl .Chemical Reactions Analysis
This compound is commonly used in enzymatic assays to measure the activity of proteases. It is a chromogenic substrate for caspase-1 .Physical And Chemical Properties Analysis
The molecular weight of this compound is 686.68, and its sum formula is C₃₁H₃₈N₆O₁₂ . It is recommended to be stored at temperatures below -15°C .Scientific Research Applications
Enzyme Inhibition Studies
Suc-tyr-val-ala-asp-pna and related compounds have been investigated for their role as inhibitors in enzymatic reactions. For example, research by Nagamatsu et al. (1983) explored the use of similar peptides as reversible and irreversible inhibitors of leucocyte elastase-like proteinase (ELP) (Nagamatsu, Okamoto, Okumura, Tsuda, & Okada, 1983). These inhibitors were designed based on the amino acid sequence of specific substrates, and their application in the purification of ELP was demonstrated.
Characterization of Proteases
Studies have been conducted to identify and characterize specific proteases. For instance, Okamoto et al. (1981) used similar peptides to investigate an insoluble spleen fibrinolytic serine proteinase extracted from human spleen, characterizing its substrate specificity (Okamoto, Nagamatsu, Horie, Okada, & Tsuda, 1981).
Structural and Binding Studies
The structure and binding properties of various proteins and enzymes have been studied using peptides like this compound. For example, Yadav et al. (2017) investigated the structure of proliferating cell nuclear antigen from Leishmania donovani, using peptides for understanding the interaction with DNA and other proteins (Yadav, Singh, Sharma, Iqbal, Kaur, Sharma, & Singh, 2017).
Studies on Enzymatic Specificity and Activity
Research has been conducted to understand the specificity and activity of enzymes with respect to different peptide substrates. For instance, Nagamatsu et al. (1982) synthesized various peptide substrates to compare specificities for spleen fibrinolytic proteinase (SFP) and granulocyte elastase (GE), highlighting the importance of certain amino acid sequences in these substrates (Nagamatsu, Okamoto, Okada, & Tsuda, 1982).
Purification Methods Using Affinity Chromatography
These peptides have been used in developing affinity chromatography techniques for the purification of specific enzymes. Okada et al. (1982) described a method for the purification of human spleen fibrinolytic proteinase (SFP) and human leucocyte elastase using a peptide inhibitor coupled with AH Sepharose (Okada, Tsuda, Nagamatsu, & Okamoto, 1982).
Mechanism of Action
Target of Action
Suc-Tyr-Val-Ala-Asp-pNA, also known as Suc-YVAD-pNA, is a chromogenic substrate primarily targeting caspase-1 , also known as interleukin-1β-converting enzyme (ICE) . Caspase-1 is an enzyme that plays a crucial role in cellular apoptosis and inflammation, making it a significant target for this compound .
Mode of Action
As a substrate for caspase-1, Suc-YVAD-pNA interacts with the enzyme in a way that allows it to be cleaved, producing a colorimetric change that can be detected . This interaction and subsequent cleavage allow researchers to measure the activity of caspase-1 within a given system .
Biochemical Pathways
The primary biochemical pathway affected by Suc-YVAD-pNA is the apoptotic pathway . By acting as a substrate for caspase-1, it plays a role in the regulation of programmed cell death . The cleavage of Suc-YVAD-pNA by caspase-1 can be used as a marker for the activation of this pathway .
Result of Action
The cleavage of Suc-YVAD-pNA by caspase-1 results in a color change, providing a visual indication of caspase-1 activity . This can be used to monitor the progression of apoptosis in a cellular system, offering insights into the effects of various treatments or conditions on cell death .
Action Environment
The action of Suc-YVAD-pNA is influenced by various environmental factors. For instance, the compound should be stored at temperatures below -15°C to maintain its stability . Furthermore, the pH of the environment could potentially impact the compound’s efficacy, as its isoelectric point (PI) is 7.01 . .
properties
IUPAC Name |
(3S)-3-[[(2S)-2-[[(2S)-2-[[(2S)-2-(3-carboxypropanoylamino)-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]-4-(4-nitroanilino)-4-oxobutanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H38N6O12/c1-16(2)27(36-30(46)22(34-24(39)12-13-25(40)41)14-18-4-10-21(38)11-5-18)31(47)32-17(3)28(44)35-23(15-26(42)43)29(45)33-19-6-8-20(9-7-19)37(48)49/h4-11,16-17,22-23,27,38H,12-15H2,1-3H3,(H,32,47)(H,33,45)(H,34,39)(H,35,44)(H,36,46)(H,40,41)(H,42,43)/t17-,22-,23-,27-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
APPSYVHVOCTIDH-ZBBFOALVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NC(C)C(=O)NC(CC(=O)O)C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)CCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](CC(=O)O)C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)CCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H38N6O12 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
686.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.